molecular formula C12H28P2 B1623728 Tert-butyl({2-[tert-butyl(methyl)phosphanyl]ethyl})methylphosphane CAS No. 203000-53-7

Tert-butyl({2-[tert-butyl(methyl)phosphanyl]ethyl})methylphosphane

Cat. No.: B1623728
CAS No.: 203000-53-7
M. Wt: 234.3 g/mol
InChI Key: SIMSUOWKMVWQAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl({2-[tert-butyl(methyl)phosphanyl]ethyl})methylphosphane is a chemical compound characterized by the presence of tert-butyl and phosphanyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl({2-[tert-butyl(methyl)phosphanyl]ethyl})methylphosphane typically involves the reaction of tert-butylphosphane with appropriate alkylating agents under controlled conditions. The reaction conditions often include the use of inert atmospheres, such as nitrogen or argon, to prevent oxidation and moisture interference .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl({2-[tert-butyl(methyl)phosphanyl]ethyl})methylphosphane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions include tert-butylphosphine oxides, reduced phosphines, and substituted phosphanyl compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Tert-butyl({2-[tert-butyl(methyl)phosphanyl]ethyl})methylphosphane has several scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-butyl({2-[tert-butyl(methyl)phosphanyl]ethyl})methylphosphane involves its interaction with molecular targets such as metal ions and enzymes. The compound can form stable complexes with metal ions, influencing catalytic activity and facilitating various chemical reactions. The pathways involved include coordination to metal centers and participation in redox reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl({2-[tert-butyl(methyl)phosphanyl]ethyl})methylphosphane is unique due to its combination of tert-butyl and phosphanyl groups, which confer distinct chemical properties and reactivity patterns. This uniqueness makes it valuable for specific applications in catalysis and material science .

Properties

IUPAC Name

tert-butyl-[2-[tert-butyl(methyl)phosphanyl]ethyl]-methylphosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H28P2/c1-11(2,3)13(7)9-10-14(8)12(4,5)6/h9-10H2,1-8H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIMSUOWKMVWQAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)P(C)CCP(C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H28P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50423104
Record name AC1O4MQW
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50423104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

203000-53-7
Record name AC1O4MQW
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50423104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tert-butyl({2-[tert-butyl(methyl)phosphanyl]ethyl})methylphosphane
Reactant of Route 2
Reactant of Route 2
Tert-butyl({2-[tert-butyl(methyl)phosphanyl]ethyl})methylphosphane
Reactant of Route 3
Reactant of Route 3
Tert-butyl({2-[tert-butyl(methyl)phosphanyl]ethyl})methylphosphane
Reactant of Route 4
Tert-butyl({2-[tert-butyl(methyl)phosphanyl]ethyl})methylphosphane
Reactant of Route 5
Tert-butyl({2-[tert-butyl(methyl)phosphanyl]ethyl})methylphosphane
Reactant of Route 6
Reactant of Route 6
Tert-butyl({2-[tert-butyl(methyl)phosphanyl]ethyl})methylphosphane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.